molecular formula C13H17N B1315926 2,3-Dihydrospiro[indene-1,4'-piperidine] CAS No. 428-38-6

2,3-Dihydrospiro[indene-1,4'-piperidine]

Cat. No. B1315926
CAS RN: 428-38-6
M. Wt: 187.28 g/mol
InChI Key: ZBYFQSPEUIVDTF-UHFFFAOYSA-N
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Patent
US05324733

Procedure details

Spiro[indane-1,4'-piperidine]hydrochloride (0.4 g, 1.8 mmol) was dissolved in water (20 ml), and the solution made alkaline using solid sodium carbonate. The mixture was extracted with ethyl acetate (5×20 ml), and the organic layers combined and dried (MgSO4). The solvent was removed in vacuo to give spiro[indane-1,4'-piperidine] as a clear oil, which was used without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][CH2:8]2)[CH2:4][CH2:3]1.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][CH2:8]2)[CH2:4][CH2:3]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
Cl.N1CCC2(CC1)CCC1=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (5×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCC2(CC1)CCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.